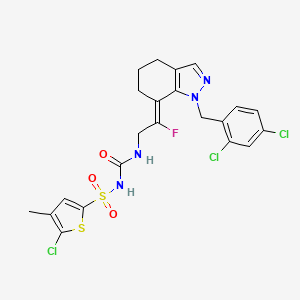
EP3 antagonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EP3 antagonist 4 is a compound that acts as an antagonist to the E-prostanoid 3 (EP3) receptor. This receptor is one of the four subtypes of prostaglandin E2 (PGE2) receptors, which are involved in various physiological processes such as inflammation, pain perception, and vascular functions . This compound has shown potential in research related to diabetes and cellular dysfunction .
Preparation Methods
The synthesis of EP3 antagonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the use of acylsulfonamide-based compounds, which are then modified to achieve the desired antagonist properties . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
Chemical Reactions Analysis
EP3 antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EP3 antagonist 4 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and functions of prostaglandin receptors. In biology, it helps in understanding the role of EP3 receptors in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in conditions such as diabetes, inflammation, and cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EP3 receptors .
Mechanism of Action
The mechanism of action of EP3 antagonist 4 involves its binding to the EP3 receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the downstream signaling pathways that are normally activated by prostaglandin E2. The molecular targets of this compound include the EP3 receptor itself and the associated G-proteins that mediate the receptor’s effects. By blocking these pathways, this compound can modulate various physiological responses such as inflammation and pain perception .
Comparison with Similar Compounds
EP3 antagonist 4 is unique in its high affinity and selectivity for the EP3 receptor. Similar compounds include other EP3 antagonists such as DG-041 and ONO-AE3-240, which also target the EP3 receptor but may differ in their potency and pharmacokinetic properties . Additionally, other prostaglandin receptor antagonists, such as those targeting EP1, EP2, and EP4 receptors, can be compared to this compound in terms of their receptor specificity and therapeutic applications .
Properties
Molecular Formula |
C22H20Cl3FN4O3S2 |
|---|---|
Molecular Weight |
577.9 g/mol |
IUPAC Name |
1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-[(2Z)-2-[1-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-indazol-7-ylidene]-2-fluoroethyl]urea |
InChI |
InChI=1S/C22H20Cl3FN4O3S2/c1-12-7-19(34-21(12)25)35(32,33)29-22(31)27-10-18(26)16-4-2-3-13-9-28-30(20(13)16)11-14-5-6-15(23)8-17(14)24/h5-9H,2-4,10-11H2,1H3,(H2,27,29,31)/b18-16- |
InChI Key |
FYUOIRIANAUUOH-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NC/C(=C/2\CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)/F)Cl |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NCC(=C2CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
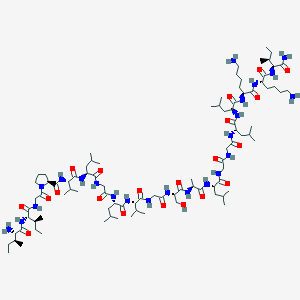
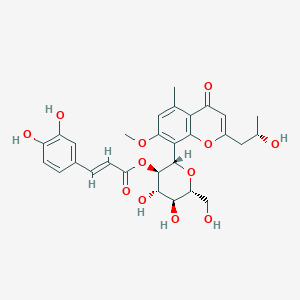
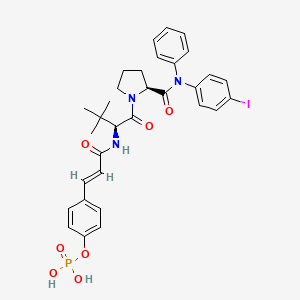
![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
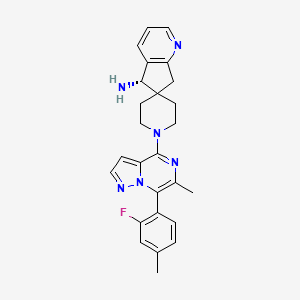
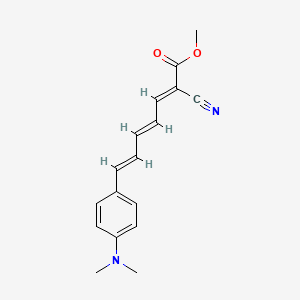
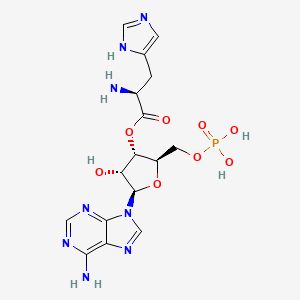
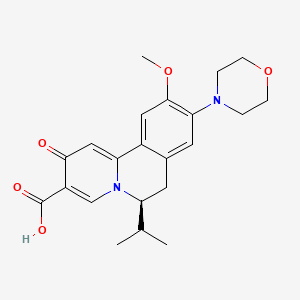
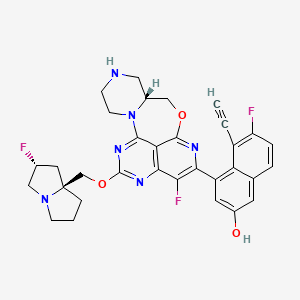
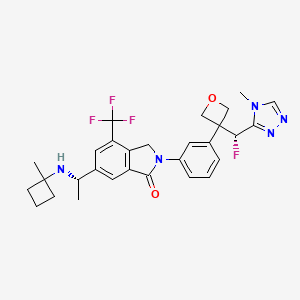
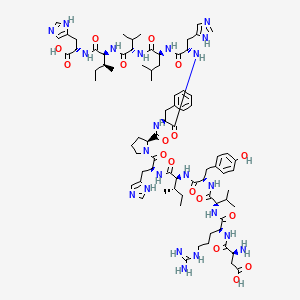
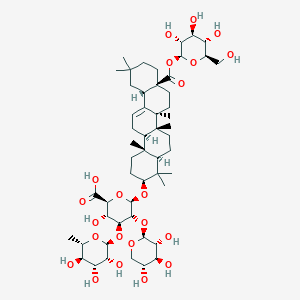
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
